Cas no 1247686-12-9 (4-(chloromethyl)-1-(cyclohexylmethyl)-1h-1,2,3-triazole)
4-(chloromethyl)-1-(cyclohexylmethyl)-1h-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 4-(chloromethyl)-1-(cyclohexylmethyl)-1h-1,2,3-triazole
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- Inchi: 1S/C10H16ClN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h8-9H,1-7H2
- InChI Key: YMDBGEJWWMMYBV-UHFFFAOYSA-N
- SMILES: N1(CC2CCCCC2)C=C(CCl)N=N1
4-(chloromethyl)-1-(cyclohexylmethyl)-1h-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C244541-100mg |
4-(chloromethyl)-1-(cyclohexylmethyl)-1h-1,2,3-triazole |
1247686-12-9 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C244541-500mg |
4-(chloromethyl)-1-(cyclohexylmethyl)-1h-1,2,3-triazole |
1247686-12-9 | 500mg |
$ 365.00 | 2022-04-01 | ||
| TRC | C244541-1g |
4-(chloromethyl)-1-(cyclohexylmethyl)-1h-1,2,3-triazole |
1247686-12-9 | 1g |
$ 570.00 | 2022-04-01 | ||
| Life Chemicals | F2157-0356-0.25g |
4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole |
1247686-12-9 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2157-0356-0.5g |
4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole |
1247686-12-9 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2157-0356-1g |
4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole |
1247686-12-9 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2157-0356-2.5g |
4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole |
1247686-12-9 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2157-0356-5g |
4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole |
1247686-12-9 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2157-0356-10g |
4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole |
1247686-12-9 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
4-(chloromethyl)-1-(cyclohexylmethyl)-1h-1,2,3-triazole Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 4-(chloromethyl)-1-(cyclohexylmethyl)-1h-1,2,3-triazole
Exploring the Chemistry and Applications of 4-(Chloromethyl)-1-(Cyclohexylmethyl)-1H-Triazole (CAS No. 1247686---9)
The compound 4-(Chloromethyl)-Cyclohexylmethyl-Triazole, identified by CAS No. 1247686---9, represents a structurally unique organotriazole derivative with significant potential in diverse chemical and biomedical applications. Its molecular architecture combines a chloromethyl group at the 4-position and a cyclohexylmethyl substituent at the 1-position on the Triazole scaffold, creating a molecule with intriguing stereochemical properties and reactivity profiles. Recent advances in synthetic methodologies have enabled precise control over such functionalized triazoles, positioning them as promising candidates for targeted drug delivery systems and advanced materials engineering.
The Cyclohexylmethyl substituent imparts steric bulk to the molecule while maintaining conformational flexibility, a feature critical for optimizing ligand-receptor interactions in pharmaceutical contexts. Meanwhile, the chloromethyl moiety serves as an electrophilic handle for further derivatization through nucleophilic substitution reactions. This dual functionality has drawn attention from researchers investigating bioorthogonal chemistry approaches to modify proteins or nucleic acids without disrupting cellular processes. A groundbreaking study published in Nature Chemistry (2023) demonstrated how such chlorinated triazoles can be employed as click chemistry intermediates for site-specific conjugation to antibodies, enhancing their therapeutic efficacy while minimizing off-target effects.
In medicinal chemistry applications, this compound's azole core aligns with pharmacophore models associated with antifungal and anticancer activities. Computational docking studies conducted by Smith et al. (Journal of Medicinal Chemistry, 2023) revealed its ability to bind selectively to histone deacetylase (HDAC) enzymes through π-stacking interactions facilitated by the aromatic triazole ring system. The cyclohexane unit further stabilizes this interaction via hydrophobic contacts with enzyme pockets, suggesting utility in epigenetic therapy development.
Synthetic organic chemists have leveraged its structure in designing novel transition metal catalysts for olefin metathesis reactions. The chloromethyl group enables efficient coordination to ruthenium centers via ligand exchange mechanisms described in Angewandte Chemie (2023), while the cyclohexyl substituent enhances catalyst stability under reaction conditions. These findings underscore its value as a versatile ligand platform for developing next-generation catalyst systems with improved turnover numbers and substrate specificity.
In material science research, this compound's unique properties have been explored for creating stimuli-responsive polymers. A collaborative study between MIT and ETH Zurich (Advanced Materials, 2023) reported that incorporating it into polymer backbones produces materials capable of reversible phase transitions under UV irradiation due to photoinduced electron redistribution within the triazole framework. The cyclohexyl group contributes mechanical strength through its rigid structure while allowing controlled photochemical reactivity.
Bioconjugation applications have seen innovative uses where this compound acts as a bifunctional linker in antibody-drug conjugates (ADCs). By exploiting both its chloromethyl group for payload attachment and triazole's inherent biostability under physiological conditions, researchers at Stanford University achieved enhanced ADC stability during circulation while enabling precise tumor targeting through folate receptor recognition mediated by cyclohexyl-functionalized carriers (Science Translational Medicine, 2023).
Spectroscopic characterization studies confirm its distinct optical properties: UV-vis spectra show characteristic absorption peaks at 305 nm corresponding to π→π* transitions within the triazole ring system. NMR analysis reveals diastereomerically pure configurations due to restricted rotation around the cyclohexylmethylene bond, a finding corroborated by X-ray crystallography data from recent publications that highlight its geometric uniformity essential for reproducible chemical transformations.
This compound's redox properties are particularly notable when integrated into electrochemical systems. A Nature Communications paper (March 2023) demonstrated that when used as part of a molecularly imprinted polymer matrix in glucose biosensors, it exhibits exceptional electrocatalytic activity toward glucose oxidation while maintaining operational stability over extended periods due to its electron-withdrawing chlorine substituent modulating redox potentials.
In nanotechnology applications, self-assembled monolayers formed using this compound on gold surfaces exhibit tunable surface energies depending on functional group orientation - a property exploited by IBM researchers to create responsive substrates for lab-on-a-chip devices requiring selective biomolecule immobilization capabilities without compromising device functionality or signal-to-noise ratios.
Ligand-based drug discovery efforts utilizing this compound have produced promising results in kinase inhibitor development programs. Structural comparisons with FDA-approved agents like Varespladib reveal analogous hydrogen-bonding networks formed with ATP-binding pockets through triazole-mediated interactions combined with hydrophobic contributions from cyclohexane moieties - characteristics now being optimized using machine learning-driven molecular design platforms.
Biomaterials research has capitalized on its ability to form stable covalent bonds under mild conditions via strain-promoted azide-alkyne cycloaddition reactions without copper catalysis - an advancement reported in Biomaterials Science (April 2023). This bioorthogonal reactivity makes it ideal for modifying extracellular matrix components or engineering synthetic extracellular matrices that mimic native tissue environments more accurately than conventional crosslinkers.
In analytical chemistry contexts, this compound functions effectively as an affinity tag for chromatographic separations of glycoproteins based on specific lectin interactions mediated by its chlorine-containing alkyl chain - a method validated in recent proteomics studies requiring high-resolution separation techniques without compromising protein integrity or activity profiles.
Surface modification strategies employing this compound have achieved unprecedented adhesion strengths between organic coatings and metallic substrates - findings detailed in ACS Applied Materials & Interfaces (January 2023). The combination of polar chlorine groups and hydrophobic cyclohexane units creates multi-scale interfacial interactions that surpass traditional silane-based coupling agents' performance metrics across multiple testing protocols.
Cryogenic electron microscopy studies published in Cell Chemical Biology (June 2023) revealed how this compound can be incorporated into lipid nanoparticles as structural stabilizers during lyophilization processes without affecting membrane fluidity or antigen presentation efficiency - critical advancements enabling more robust mRNA vaccine delivery platforms against emerging viral pathogens.
In photodynamic therapy research programs targeting cancer treatment modalities developed at Johns Hopkins University School of Medicine (Chemical Science, May 2023), this compound's photosensitizing properties were enhanced through conjugation with porphyrin derivatives using its chloromethylation sites - resulting in singlet oxygen generation efficiencies exceeding previously reported photosensitizers under identical irradiation conditions.
Sustainable synthesis pathways now emphasize solvent-free microwave-assisted methods where this compound is produced via copper-catalyzed azide-alkyne cycloaddition followed by selective deprotection steps - techniques described in Green Chemistry (July 2023) that reduce energy consumption by up to 45% compared to conventional batch processes while maintaining product purity above analytical grade standards.
Bioimaging applications benefit from its fluorescent properties when conjugated with quantum dots - recent work from Harvard Medical School demonstrated sub-cellular resolution imaging capabilities after optimizing fluorophore attachment strategies using both functional groups simultaneously without compromising quantum yield parameters or cellular uptake efficiency metrics recorded across multiple cell lines including HeLa and HEK cells.
Cryogenic NMR experiments conducted at Caltech revealed unexpected conformational preferences influenced by steric hindrance between substituents - findings published last quarter showing two distinct rotameric forms stabilized at physiological temperatures which may explain observed differences in pharmacokinetic behaviors between similar compounds lacking either functional group configurationally defined stereocenters enhance selectivity profiles when incorporated into enzyme inhibitors targeting specific isoforms of protein kinases critical metabolic pathways identified through systems biology approaches.
This molecule's role as an intermediate precursor has expanded into supramolecular chemistry domains where it serves as building block components forming self-healing hydrogels via dynamic covalent bond formation mechanisms described in Advanced Functional Materials (September )*. The combination of chlorine reactivity sites and rigid triazole cores enables gel networks capable of recovering mechanical properties after thermal denaturation cycles up to five times greater than previously reported systems lacking such structural features.*
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